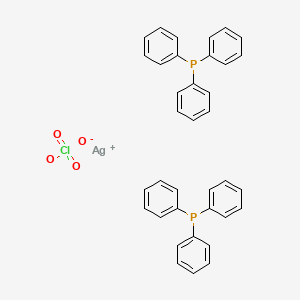![molecular formula C12H20O2 B12554908 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane CAS No. 143682-00-2](/img/structure/B12554908.png)
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2.5]octano es un compuesto espiro caracterizado por su estructura única, que incluye un enlace espiro entre dos sistemas cíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2.5]octano típicamente involucra la reacción de 2-bromo-5,5-dimetil-1,3-ciclohexanodiona con tetracianoetileno. Esta reacción se lleva a cabo bajo condiciones controladas para obtener el compuesto espiro deseado . La mezcla de reacción a menudo se agita vigorosamente y se mantiene a temperaturas específicas para asegurar un rendimiento óptimo.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar la eficiencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2.5]octano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila son posibles con derivados halogenados del compuesto.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógeno.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados yodados.
Aplicaciones Científicas De Investigación
6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2.5]octano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos heterocíclicos.
Medicina: Se investiga por su papel en la síntesis de fármacos y como un posible agente terapéutico.
Industria: Se utiliza en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de 6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2.5]octano implica su interacción con objetivos moleculares específicos. El enlace espiro y los grupos funcionales le permiten participar en varias vías bioquímicas, potencialmente inhibiendo o activando ciertas enzimas. Se necesitan estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Compuestos similares:
6,6-Dimetil-4,8-dioxospiro[2.5]octano-1,1,2,2-tetracarbonitrilo: Comparte una estructura espiro similar pero con diferentes grupos funcionales.
2,6-Dimetiloctano: Otro compuesto con un esqueleto de carbono similar pero diferentes grupos funcionales.
Singularidad: 6,6-Dimetil-1-(2-metilpropilideno)-4,8-dioxaspiro[2
Comparación Con Compuestos Similares
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Shares a similar spiro structure but with different functional groups.
2,6-Dimethyloctane: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2
Propiedades
Número CAS |
143682-00-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-10-6-12(10)13-7-11(3,4)8-14-12/h5,9H,6-8H2,1-4H3 |
Clave InChI |
YAOHUEULTGOUTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C1CC12OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


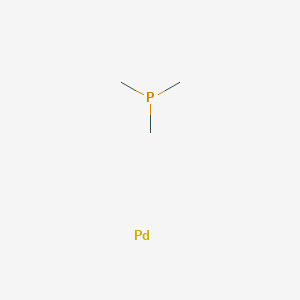
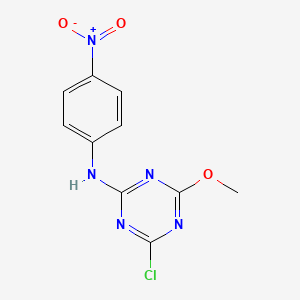
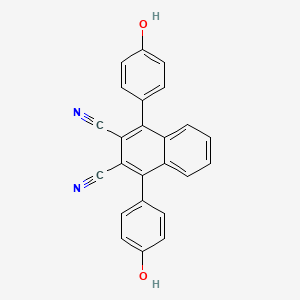

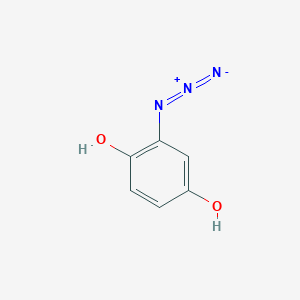

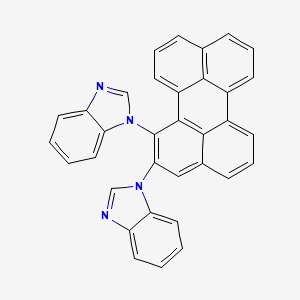
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
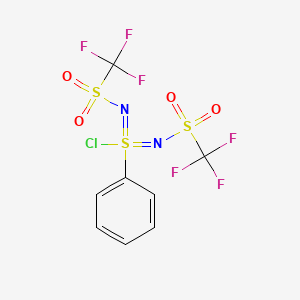
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
